molecular formula C14H11BrO3 B2449524 2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid CAS No. 625820-74-8

2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid

Cat. No.: B2449524
CAS No.: 625820-74-8
M. Wt: 307.143
InChI Key: ZFHOSCKBZZRRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid is an organic compound with the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol . This compound is characterized by the presence of a brominated biphenyl structure linked to an acetic acid moiety through an ether linkage. It is primarily used in research settings and has various applications in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Bromo[1,1’-biphenyl]-4-yl)oxy]acetic acid is unique due to its specific substitution pattern and the presence of both a brominated biphenyl structure and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(2-bromo-4-phenylphenoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-8-11(10-4-2-1-3-5-10)6-7-13(12)18-9-14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHOSCKBZZRRJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)OCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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